N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine
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Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine is an organic compound that features a cyclohexene ring, a phenylpropyl group, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine typically involves the following steps:
Formation of the cyclohexenyl ethylamine: This can be achieved by the reaction of cyclohexene with ethylamine under acidic conditions.
Introduction of the phenylpropyl group: The cyclohexenyl ethylamine is then reacted with phenylpropyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine is unique due to its combination of a cyclohexene ring and a phenylpropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
627523-47-1 |
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Molecular Formula |
C19H30N2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H30N2/c1-17(19-10-6-3-7-11-19)16-21-15-14-20-13-12-18-8-4-2-5-9-18/h3,6-8,10-11,17,20-21H,2,4-5,9,12-16H2,1H3 |
InChI Key |
NMAGQBGTMBJFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCCC1=CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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